molecular formula C27H25N3 B2862988 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-33-9

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2862988
CAS No.: 901004-33-9
M. Wt: 391.518
InChI Key: RAORZBGJCZZGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. The molecule is substituted at positions 1 and 3 with 3,4-dimethylphenyl groups and at position 8 with a methyl group. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties, as observed in related pyrazolo[4,3-c]quinoline derivatives .

Properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3/c1-16-6-11-25-23(12-16)27-24(15-28-25)26(21-9-7-17(2)19(4)13-21)29-30(27)22-10-8-18(3)20(5)14-22/h6-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAORZBGJCZZGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other groups can be introduced or replaced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated pyrazoloquinoline derivatives.

Scientific Research Applications

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antileishmanial and antimalarial activities.

    Drug Discovery: The compound’s unique structure makes it a valuable scaffold for designing new drugs with improved efficacy and reduced toxicity.

    Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient red phosphorescent properties.

Mechanism of Action

The mechanism of action of 1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium. The compound’s structure allows it to bind to these targets, inhibiting their function and leading to the death of the parasites.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight pKa Key Features
Target Compound 1,3-(3,4-dimethylphenyl), 8-CH₃ C₂₇H₂₄N₃ 390.51 ~28.01* High lipophilicity, methyl steric effects
C350-0575 1,3-(3,4-dimethylphenyl), 8-F C₂₆H₂₂FN₃ 395.48 28.01 Fluorine enhances electronegativity
2i (Anti-inflammatory derivative) 3-NH₂, 4-(4-hydroxyphenylamino) C₁₆H₁₃N₅O 291.31 N/A Amino and phenolic groups boost solubility
9b (2-(4-Bromophenyl)) 2-(4-BrC₆H₄) C₁₆H₁₁BrN₄ 345.19 N/A Bromine increases molecular polarizability

*Estimated based on C350-0575’s pKa due to structural similarity.

Key Observations :

  • Methyl groups may also increase steric hindrance compared to halogens .
  • Amino vs. Aryl Substituents: Derivatives like 2i (3-amino, 4-hydroxyphenylamino) exhibit improved solubility and anti-inflammatory activity (IC₅₀ ~ submicromolar) due to hydrogen-bonding capabilities, whereas the target compound’s dimethylphenyl groups prioritize lipophilicity .

SAR Insights :

  • Amino Groups: Derivatives like 2i and 2m show potent anti-inflammatory effects due to hydrogen-bond donation, whereas the target compound’s methyl and dimethylphenyl groups may favor hydrophobic binding pockets .

Biological Activity

1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazolo[4,3-c]quinoline core with two 3,4-dimethylphenyl substituents and a methyl group at the 8-position. This unique arrangement contributes to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds within the pyrazoloquinoline class exhibit significant antitumor activity. For instance, This compound has shown promise in inhibiting cancer cell proliferation in various models.

  • Mechanism of Action : The compound is believed to exert its antitumor effects through multiple pathways:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in cell survival and proliferation.
    • Modulation of the tumor microenvironment.

Structure-Activity Relationships (SAR)

The biological activity of pyrazoloquinolines is closely related to their structural features. The following table summarizes key findings regarding SAR:

Substituent Effect on Activity
3,4-DimethylphenylEnhances potency against tumor cells
Methyl at position 8Critical for maintaining biological activity
Variations in substituentsAltered binding affinity to target proteins

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of various pyrazoloquinolines, including our compound. The results demonstrated that it inhibited the growth of several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range. The study highlighted that the presence of bulky substituents like the 3,4-dimethylphenyl group significantly increased cytotoxicity compared to simpler analogs.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the compound's action. Using flow cytometry and Western blot analysis, researchers found that treatment with This compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cancer cells. This suggests a shift towards apoptosis as a primary mode of action.

Q & A

Q. Basic Research Focus

  • Anticancer Activity: MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or cyclooxygenase-2 (COX-2) .
    Control Design:
  • Use DMSO as a solvent control (<0.1% v/v).
  • Include reference inhibitors (e.g., doxorubicin for cytotoxicity, celecoxib for COX-2) .

How do substituent variations at C1, C3, and C8 positions influence biological activity, and what computational tools can predict these effects?

Advanced Research Focus
Substituent Impact Table:

PositionSubstituentActivity Trend (vs. Parent Compound)Source
C14-Chlorophenyl↑ Cytotoxicity (IC50 ↓ 30%)
C33-Methoxyphenyl↑ COX-2 selectivity (SI >10)
C8Ethyl vs. MethylAlters logP (↑ lipophilicity)

Computational Tools:

  • Molecular Docking (AutoDock Vina): Predict binding modes to targets like EGFR or COX-2 .
  • QSAR Models: Relate substituent electronic parameters (Hammett σ) to bioactivity .

How should researchers address contradictions in reported synthetic yields or biological data across studies?

Advanced Research Focus
Common Contradictions:

  • Yield Discrepancies: Variations in catalyst (CuI vs. Pd/C) or solvent purity (HPLC-grade vs. technical) .
  • Bioactivity Variability: Cell line-specific responses (e.g., HeLa vs. A549) or assay protocols (MTT vs. SRB) .
    Resolution Strategies:
  • Reproduce experiments with standardized reagents (e.g., Sigma-Aldrylabs >98% purity).
  • Validate biological findings across ≥2 independent labs .

What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Continuous Flow Chemistry: Enhances reproducibility for cyclization steps (residence time: 30 mins, 100°C) .
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
  • Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to improve polymorph purity .

How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory effects?

Q. Advanced Research Focus

  • Pathway Analysis: Transcriptomics (RNA-seq) to identify downregulated pro-inflammatory cytokines (e.g., IL-6, TNF-α) .
  • Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography with biotinylated analogs) .
  • Animal Models: Murine collagen-induced arthritis (CIA) models with dose-response profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.